

Spectroscopic Characterization of 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride is a key building block in pharmaceutical research and development, often utilized as an intermediate in the synthesis of enzyme inhibitors and receptor modulators. Its chemical structure, featuring a phenylacetic acid core with a carbamimidoyl (amidine) group, necessitates rigorous characterization to ensure purity, confirm identity, and understand its chemical behavior. This technical guide provides a comprehensive overview of the spectroscopic properties of **2-(4-Carbamimidoylphenyl)acetic acid hydrochloride**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In the absence of publicly available experimental spectra, this guide leverages high-quality predicted spectroscopic data to provide a detailed analysis of the expected spectral features. This approach offers a robust framework for researchers to interpret their own experimental data and to understand the structure-spectra correlations inherent to this molecule.

Molecular Structure and Spectroscopic Overview

The structural integrity of **2-(4-Carbamimidoylphenyl)acetic acid hydrochloride** is the foundation of its utility. Spectroscopic techniques provide a non-destructive means to probe this structure at the molecular level.

Caption: Molecular structure of **2-(4-Carbamimidoylphenyl)acetic acid hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-(4-Carbamimidoylphenyl)acetic acid hydrochloride**, both ^1H and ^{13}C NMR are essential for structural confirmation. The data presented here is predicted using advanced algorithms and provides a reliable reference for experimental work.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Ar-H (ortho to CH_2COOH)	7.45	d	2H
Ar-H (ortho to $\text{C}(\text{NH})\text{NH}_2$)	7.80	d	2H
CH_2	3.70	s	2H
NH/NH_2	9.10, 9.40	br s	4H
COOH	12.50	br s	1H

Predicted using ChemDraw v20.1. Solvent: $\text{DMSO}-d_6$.

Expertise & Experience: Interpreting the ^1H NMR Spectrum

The predicted ^1H NMR spectrum reveals several key features. The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the electron-withdrawing amidinium group (7.80 ppm) compared to those

ortho to the acetic acid moiety (7.45 ppm) is a predictable and informative feature. The methylene protons (CH_2) are expected to appear as a singlet around 3.70 ppm. The protons of the amidinium and carboxylic acid groups are acidic and their signals are expected to be broad and may exchange with residual water in the solvent. Their chemical shifts can be highly variable depending on concentration and temperature.

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)
C=O	171.5
C (Ar, attached to CH_2COOH)	135.0
CH (Ar)	130.0
CH (Ar)	129.5
C (Ar, attached to $\text{C}(\text{NH})\text{NH}_2$)	140.0
CH_2	40.5
$\text{C}(\text{NH})\text{NH}_2$	167.0

Predicted using ChemDraw v20.1. Solvent: DMSO-d_6 .

Expertise & Experience: Interpreting the ^{13}C NMR Spectrum

The predicted ^{13}C NMR spectrum provides a carbon map of the molecule. The carbonyl carbon of the carboxylic acid is the most downfield signal, appearing around 171.5 ppm. The amidinium carbon is also significantly deshielded and is predicted to be around 167.0 ppm. The aromatic carbons show distinct signals, with the quaternary carbons appearing at lower field than the protonated carbons. The methylene carbon is expected in the aliphatic region around 40.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300-2500	Broad, Strong
N-H (Amidinium)	3400-3100	Strong, Multiple Bands
C-H (Aromatic)	3100-3000	Medium
C-H (Aliphatic)	2950-2850	Medium
C=O (Carboxylic Acid)	1710-1680	Strong
C=N (Amidinium)	1680-1640	Strong
C=C (Aromatic)	1600-1450	Medium, Multiple Bands

Predicted using spectral databases.

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum is expected to be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid dimer. Superimposed on this will be the N-H stretching vibrations of the amidinium group. The carbonyl (C=O) stretch of the carboxylic acid will be a strong, sharp peak around 1700 cm⁻¹. The C=N stretch of the amidinium ion is also expected to be a strong absorption in a similar region, potentially overlapping with the carbonyl peak. The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

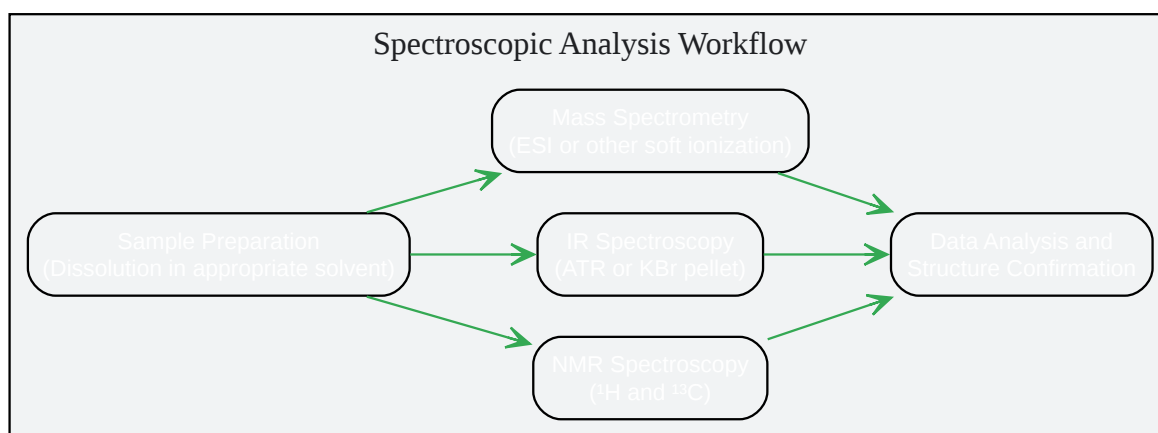
Table 4: Predicted Mass Spectrometry Data (ESI+)

Ion	Predicted m/z
[M+H]⁺	179.0866
[M+Na] ⁺	201.0685
[M-COOH] ⁺	134.0866

M represents the free base form of the molecule.

Expertise & Experience: Interpreting the Mass Spectrum

Using electrospray ionization in positive mode (ESI+), the most prominent peak is expected to be the protonated molecule [M+H]⁺, where M is the free base (2-(4-Carbamimidoylphenyl)acetic acid). The exact mass of this ion can be used to confirm the elemental composition. Another common adduct ion that may be observed is the sodium adduct [M+Na]⁺. A characteristic fragment ion would result from the loss of the carboxylic acid group (-COOH), leading to a fragment with an m/z of 134.0866.



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Caption: A typical workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

Trustworthiness: Self-Validating Systems

The following are generalized protocols. Researchers should adapt these based on the specific instrumentation and experimental goals.

NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **2-(4-Carbamimidoylphenyl)acetic acid hydrochloride** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , D $_2$ O). Ensure complete dissolution.
- **Instrument Setup:** Tune and shim the NMR spectrometer according to standard procedures to ensure optimal resolution and sensitivity.
- **^1H NMR Acquisition:** Acquire a one-dimensional ^1H NMR spectrum using a standard pulse program. A spectral width of approximately 16 ppm is recommended.
- **^{13}C NMR Acquisition:** Acquire a one-dimensional ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm is recommended.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy (ATR)

- **Sample Preparation:** Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
- **Background Collection:** Collect a background spectrum of the empty ATR crystal.
- **Sample Spectrum Collection:** Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.
- **Data Processing:** The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (ESI)

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water).
- **Instrument Setup:** Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.
- **Data Acquisition:** Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the desired mass range.
- **Data Analysis:** Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-(4-Carbamimidoylphenyl)acetic acid hydrochloride** based on high-quality predictions. By understanding the anticipated NMR, IR, and Mass Spectra, researchers and drug development professionals can more effectively characterize this important chemical intermediate, ensuring the integrity and quality of their work. The provided protocols offer a solid foundation for the experimental acquisition of this critical data.

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